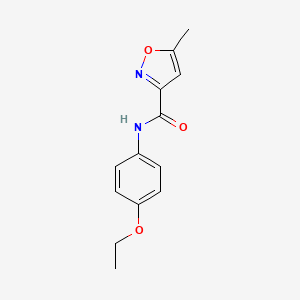![molecular formula C13H15N5OS B5770529 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide, also known as ATMAT, is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cytokine production is reduced through inhibition of NF-κB activation. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce tumor growth in mice, reduce inflammation in a rat model of arthritis, and improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various disease models, making it a potentially useful tool for further research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
未来方向
There are several potential future directions for research on 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and optimize its use in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成方法
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process involving the reaction of 3-methylbenzoyl chloride with sodium azide to form 3-methylbenzoyl azide. This intermediate is then reacted with allylamine and sodium thiosulfate to form the desired compound, this compound.
科学研究应用
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB). In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and reduce the production of beta-amyloid, a protein associated with Alzheimer's disease.
属性
IUPAC Name |
N-(3-methylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-3-7-18-13(15-16-17-18)20-9-12(19)14-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCLGOXSNEJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)


![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)